![molecular formula C36H22N4 B3149696 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline CAS No. 676542-82-8](/img/structure/B3149696.png)
4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline
Overview
Description
“4,7-Di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine” is a type of Donor–Acceptor–Donor (D–A–D) molecule . These molecules are considered promising for Near-Infrared (NIR) fluorescence materials .
Synthesis Analysis
This compound was synthesized by dehydrogenation of “4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine” with “2,3-dichloro-5,6-dicyano-1,4-benzoquinone” in toluene .Molecular Structure Analysis
The structure of the synthesized compound was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR, and UV spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The photophysical properties of the compound were studied and compared with spectral data of the [1,2,5]thiadiazolo[3,4-d]pyridazine analogue .Scientific Research Applications
Near-Infrared (NIR) Fluorescence Materials
Donor–acceptor–donor (D–A–D)-type molecules are promising for applications like organic solar cells (OSCs), n-type organic field-effect transistors (OFETs), and luminescent materials. This compound was obtained by dehydrogenation of its precursor with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in toluene. Notably, 4,7-di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine exhibits fluorescence in the near-infrared region, making it a potential NIR luminophore .
Electron-Accepting Building Blocks
The benzo[c][1,2,5]thiadiazole ring system is commonly used as an electron-accepting building block in organic electronic devices. Its oxygen analogues, such as [1,2,5]oxadiazolo[3,4-d]pyridazines, are less explored but hold promise for applications in dye-sensitized solar cells (DSSCs), D–A–D luminophores, and low-bandgap conjugated polymers .
Energetic Materials
[1,2,5]oxadiazolo[3,4-d]pyridazines, including our compound, are also considered as energetic materials. Their potential use in propellants, explosives, and other energetic formulations warrants further investigation .
Photophysical Properties
Detailed studies of the photophysical properties of 4,7-di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine have been conducted. Comparisons with its [1,2,5]thiadiazolo[3,4-d]pyridazine analogue provide insights into its luminescent behavior and potential applications .
Organic Semiconductors
Given its D–A–D structure, this compound could find applications in organic semiconductors, especially in OFETs and other electronic devices .
Materials for Sensing and Imaging
The NIR fluorescence properties of 4,7-di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine make it a candidate for sensing and imaging applications, particularly in the biological and medical fields.
Future Directions
Mechanism of Action
Target of Action
It is part of the donor-acceptor-donor (d-a-d) type molecules, which are generally used in the design of various electronic devices .
Mode of Action
The compound interacts with its targets through a process known as dehydrogenation . This process involves the removal of hydrogen atoms from the molecule, leading to changes in its structure and properties .
Biochemical Pathways
The compound’s synthesis involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in toluene , which may suggest involvement in redox reactions and aromatic compound synthesis pathways.
Result of Action
The compound is considered a promising candidate for a highly efficient red thermally activated delayed fluorescence emitter (TADF) and a high-efficiency organic light-emitting diode (OLED) . This suggests that the compound’s action results in the emission of near-infrared (NIR) fluorescence .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline. Factors such as temperature, pH, and the presence of other compounds can affect its fluorescence properties and efficiency as a TADF and OLED .
properties
IUPAC Name |
4,7-di(carbazol-9-yl)-1,10-phenanthroline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N4/c1-5-13-29-23(9-1)24-10-2-6-14-30(24)39(29)33-19-21-37-35-27(33)17-18-28-34(20-22-38-36(28)35)40-31-15-7-3-11-25(31)26-12-4-8-16-32(26)40/h1-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNEZBNLFFDDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C5C=CC6=C(C=CN=C6C5=NC=C4)N7C8=CC=CC=C8C9=CC=CC=C97 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857031 | |
Record name | 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |
CAS RN |
676542-82-8 | |
Record name | 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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